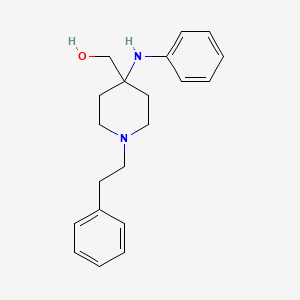
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol
描述
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenylamino group and a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol typically involves multi-step organic reactions. One common method involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then subjected to a series of reactions including reduction, substitution, and condensation to introduce the phenylamino and phenylethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylamino and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
- 4-Piperidinemethanol, 4-(phenylamino)-1-(2-methylphenyl)-
- 4-Piperidinemethanol, 4-(phenylamino)-1-(2-ethylphenyl)-
Uniqueness
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
61086-05-3 |
|---|---|
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC 名称 |
[4-anilino-1-(2-phenylethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C20H26N2O/c23-17-20(21-19-9-5-2-6-10-19)12-15-22(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,21,23H,11-17H2 |
InChI 键 |
VVJWPSNDGLSAMC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(CO)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole](/img/structure/B8504816.png)

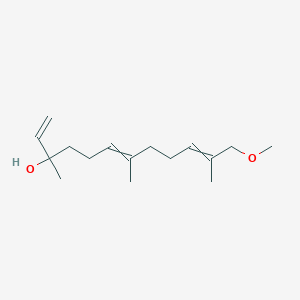
![1H-3-Benzazepine, 3-cyclobutyl-2,3,4,5-tetrahydro-7-[(5-iodo-2-pyridinyl)oxy]-](/img/structure/B8504841.png)
![4-Hydroxypyrido[4,3-d]pyrimidine-8-carboxamide](/img/structure/B8504856.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-(3-hydroxypropyl)-,ethyl ester](/img/structure/B8504860.png)
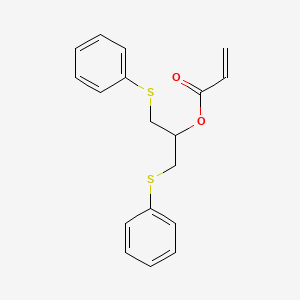
![4-[(E)-tert-Butyldiazenyl]-4-cyanopentanoyl chloride](/img/structure/B8504866.png)
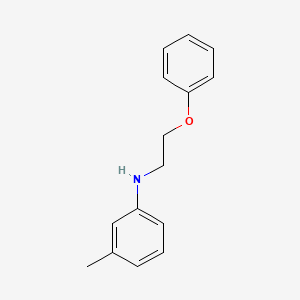
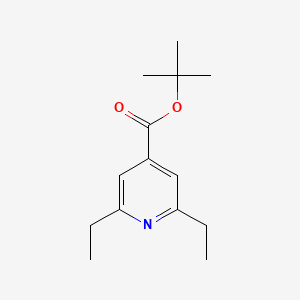
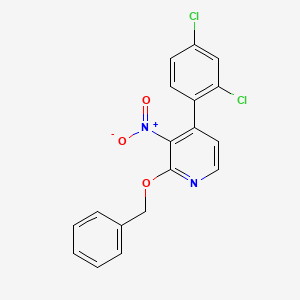
![2-methyl-5-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8504905.png)
![Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B8504913.png)
